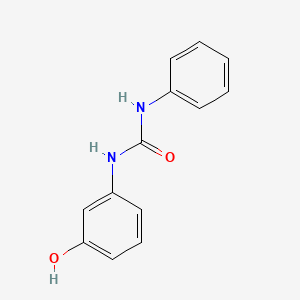

3-(3-Hydroxyphenyl)-1-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .

Synthesis Analysis

An improved method to synthesize HPHPA has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .Chemical Reactions Analysis

The initial reaction of 3HPP degradation is catalyzed by the MhpA monooxygenase . This transforms 3HPP into 2,3-dihydroxyphenylpropionate, which is then converted to succinate, pyruvate, and acetyl-CoA through a meta-cleavage hydrolytic route .Aplicaciones Científicas De Investigación

Material Science and Engineering

Research has explored the utility of polyhydroxyalkanoates (PHAs) in tissue engineering, given their biodegradability and thermoprocessability. These materials, including variations like poly 3-hydroxybutyrate and copolymers, have found applications in developing medical devices and tissue engineering scaffolds, leveraging favorable mechanical properties and biocompatibility (Chen & Wu, 2005).

Environmental Chemistry

The degradation of phenylurea herbicides, which share structural similarities with 3-(3-Hydroxyphenyl)-1-phenylurea, has been studied to understand the impact of hydroxyl and carbonate radicals in aqueous solutions. These studies contribute to environmental remediation strategies by elucidating the pathways and kinetics of herbicide degradation, highlighting the role of advanced oxidation processes (Mazellier, Busset, Delmont, & de Laat, 2007).

Polymer Science

In polymer science, research on poly(vinyl chloride) membrane electrodes demonstrates the importance of phenyl and hydroxyphenyl compounds in developing selective sensors. These studies provide insights into the design and optimization of membrane compositions for specific ion detection, which has broad implications for analytical chemistry and sensor technology (Kopylovich, Mahmudov, & Pombeiro, 2011).

Advanced Materials

The synthesis and characterization of novel materials, such as phenylmercury(II) complexes with β-oxodithioester ligands, showcase the potential of hydroxyphenyl-based compounds in crafting materials with unique electronic and luminescent properties. These materials are of interest for their potential applications in optoelectronics and as semiconductors, offering new pathways for the development of advanced materials (Rajput, Yadav, Drew, & Singh, 2015).

Direcciones Futuras

The metabolism of phenolic compounds is a topic of ongoing research. For example, the MhpA monooxygenase that transforms 3HPP is being studied for its role in the carbon cycle of phenylalkanoic acids and their hydroxylated derivatives . Another interesting area of research is the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUJEEGDLCZLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxyphenyl)-1-phenylurea | |

CAS RN |

13142-80-8 |

Source

|

| Record name | 3-(3-hydroxyphenyl)-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)